molecular formula C15H15FN4O B10972751 (3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10972751
M. Wt: 286.30 g/mol
InChI Key: PRXJBORVHCKPGQ-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone is a compound that features a fluorophenyl group, a pyrimidinyl group, and a piperazine moiety. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl or pyrimidinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

(3-Fluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as collagen prolyl 4-hydroxylases, which play a role in fibrosis . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone is unique due to its specific combination of fluorophenyl, pyrimidinyl, and piperazine groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H15FN4O

Molecular Weight

286.30 g/mol

IUPAC Name

(3-fluorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H15FN4O/c16-13-4-1-3-12(11-13)14(21)19-7-9-20(10-8-19)15-17-5-2-6-18-15/h1-6,11H,7-10H2

InChI Key

PRXJBORVHCKPGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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